恩尼鲁拉西
概述
描述
科学研究应用
It is primarily used in combination with 5-fluorouracil to enhance its therapeutic efficacy and reduce its side effects . Eniluracil has shown promise in the treatment of various cancers, including colorectal, breast, gastric, head and neck, ovarian, and basal cell cancer of the skin . Additionally, eniluracil has been investigated for its potential to improve the oral bioavailability of 5-fluorouracil, making it a more convenient and effective treatment option for patients .
作用机制
生化分析
Biochemical Properties
Eniluracil interacts with the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of 5-FU . By inactivating DPD, Eniluracil prolongs the half-life of 5-FU, leading to sustained plasma concentrations of the drug .
Cellular Effects
Eniluracil, when given with 5-FU, has been studied for its effects on various types of cells, particularly in the context of cancer . It has been observed to influence cell function by enhancing the efficacy of 5-FU, an anticancer drug .
Molecular Mechanism
The molecular mechanism of Eniluracil involves the inactivation of DPD, an enzyme that metabolizes 5-FU . This inactivation leads to a prolonged half-life of 5-FU and sustained plasma concentrations, enhancing the drug’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Eniluracil has been observed to cause sustained, presumed therapeutic concentrations of 5-FU over time . Cumulative dose-limiting myelosuppression was observed during the fourth and fifth cycles following administration of 5-FU .
Metabolic Pathways
Eniluracil is involved in the metabolic pathway of 5-FU. It interacts with the enzyme DPD, leading to the inactivation of DPD and a subsequent increase in the half-life of 5-FU .
准备方法
合成路线和反应条件: 恩尼鲁拉西可以通过Sonogashira偶联反应合成。 该方法涉及在钯催化剂和铜助催化剂的存在下,将5-碘尿嘧啶与乙炔基三甲基硅烷偶联 . 该反应通常在惰性气氛(例如氮气或氩气)中进行,并且需要碱(例如三乙胺)来促进偶联过程 .
工业生产方法: 恩尼鲁拉西的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用大型反应器和优化的反应条件,以确保最终产品的高产率和纯度 . 反应条件(如温度、压力和反应时间)得到严格控制,以最大限度地提高效率并减少副产物的形成 .
化学反应分析
反应类型: 由于存在乙炔基,恩尼鲁拉西主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以产生N-取代的恩尼鲁拉西衍生物,而氧化反应可以产生羟基化或羧基化衍生物 .
4. 科研应用
它主要与5-氟尿嘧啶联用,以增强其治疗效果并减少其副作用 . 恩尼鲁拉西在治疗各种癌症方面显示出前景,包括结直肠癌、乳腺癌、胃癌、头颈癌、卵巢癌和皮肤基底细胞癌 . 此外,恩尼鲁拉西已被研究用于其改善5-氟尿嘧啶口服生物利用度的潜力,使其成为患者更方便、更有效的治疗选择 .
相似化合物的比较
恩尼鲁拉西通过抑制二氢嘧啶脱氢酶来增强5-氟尿嘧啶的治疗效果,这在它独一无二 . 其他类似的化合物包括卡培他滨和替加氟,它们也与5-氟尿嘧啶联用,以提高其疗效 . 恩尼鲁拉西的作用机制以及提高5-氟尿嘧啶口服生物利用度的能力使其与众不同 .
类似化合物:
- 卡培他滨
- 替加氟
- UFT(替加氟和尿嘧啶的组合)
恩尼鲁拉西独特的作用机制及其提高5-氟尿嘧啶治疗指数的潜力使其成为癌症治疗领域中一种宝贵的化合物。
属性
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59989-18-3 | |
Record name | Eniluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniluracil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?
A: Eniluracil acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []
Q2: What is the impact of eniluracil on dihydropyrimidine dehydrogenase activity in tumor cells?
A: Eniluracil completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where eniluracil treatment resulted in undetectable DPD activity. []
Q3: How does eniluracil administration affect 5-fluorouracil pharmacokinetics?
A: Eniluracil significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []
Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by eniluracil?
A4: DPD inhibition by eniluracil leads to several downstream effects:
- Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
- Elevated plasma uracil levels: Eniluracil blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
- Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when eniluracil is administered before 5-FU. [, ]
- Potential for 5-FU anabolism inhibition: Eniluracil can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some eniluracil/5-FU trials. []
Q5: What is the molecular formula and weight of eniluracil?
A: The molecular formula of eniluracil is C6H4N2O2, and its molecular weight is 136.11 g/mol. []
Q6: Does eniluracil possess any catalytic properties?
A: Eniluracil is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]
Q7: Have computational methods been used to study eniluracil?
A: Yes, computational chemistry has been employed to predict the crystal structure of eniluracil, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []
Q8: How do structural modifications of eniluracil affect its activity?
A8: Limited information is available on the SAR of eniluracil and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.
Q9: Is there information available on SHE regulations for eniluracil?
A9: The provided research primarily focuses on the preclinical and clinical investigation of eniluracil. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.
Q10: What is the absorption and bioavailability of orally administered eniluracil?
A: Eniluracil is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]
Q11: How is eniluracil metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of eniluracil are not extensively discussed in the provided research.
Q12: Does the dosing schedule of eniluracil influence its pharmacodynamic effects?
A: Yes, the duration of DPD inhibition by eniluracil is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []
Q13: Has eniluracil demonstrated single-agent antitumor activity?
A: Eniluracil itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]
Q14: What were the outcomes of clinical trials evaluating eniluracil/5-fluorouracil?
A: Clinical trials of eniluracil/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by eniluracil, may have contributed to these findings. [, , ]
Q15: What are the common toxicities associated with eniluracil/5-fluorouracil therapy?
A15: The most frequently observed toxicities in patients treated with eniluracil/5-FU were primarily gastrointestinal and hematological, including:
- Diarrhea: This was the most common side effect, with varying severity. [, , , ]
- Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
- Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
- Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]
Q16: Has eniluracil been linked to any long-term adverse effects?
A16: The long-term safety profile of eniluracil is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.
Q17: What analytical methods are used to quantify eniluracil and 5-fluorouracil in biological samples?
A17: Researchers have employed various analytical techniques to measure eniluracil and 5-FU concentrations, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying eniluracil and 5-FU in human plasma. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []
Q18: Is there information available regarding the environmental impact of eniluracil?
A18: The provided research primarily focuses on the pharmacological and clinical aspects of eniluracil. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.
Q19: Have studies investigated the dissolution rate and solubility of eniluracil?
A19: Specific information about the dissolution and solubility of eniluracil is not included in the research papers provided.
Q20: What are the key parameters assessed during the validation of analytical methods for eniluracil and 5-fluorouracil?
A: Analytical methods for eniluracil and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []
Q21: What measures are taken to ensure the quality of eniluracil during development and manufacturing?
A21: Specific details regarding the quality control and assurance procedures for eniluracil are not described in the provided research.
Q22: Does eniluracil induce any immunological responses?
A22: The research presented does not provide information regarding the immunogenicity of eniluracil or its potential to elicit immunological responses.
Q23: Does eniluracil interact with drug transporters?
A23: The provided research does not offer specific details about potential interactions between eniluracil and drug transporters.
Q24: Can eniluracil induce or inhibit drug-metabolizing enzymes other than DPD?
A: The research primarily focuses on the inhibitory effect of eniluracil on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.
Q25: What is known about the biocompatibility and biodegradability of eniluracil?
A25: The provided research papers primarily focus on the pharmacological aspects of eniluracil and do not delve into its biocompatibility or biodegradability.
Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?
A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:
- Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
- Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
- UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
- S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]
Q27: Are there established procedures for the recycling and waste management of eniluracil?
A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of eniluracil.
Q28: What research tools and resources are essential for studying eniluracil?
A28: Key research infrastructure and resources for investigating eniluracil include:
- Preclinical models: In vivo and in vitro models are crucial for studying eniluracil's mechanism of action, efficacy, and toxicity. [, , ]
- Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying eniluracil, 5-FU, and their metabolites. [, , , , ]
- Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of eniluracil/5-FU combinations. [, ]
Q29: What is the historical context of eniluracil development?
A: The development of eniluracil emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of eniluracil/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。